(5-Methylisoxazol-4-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound “(5-Methylisoxazol-4-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a heterocyclic methanone derivative featuring two distinct aromatic systems: a 5-methylisoxazole ring and a 6-methylpyridine group linked via a pyrrolidinyl methanone scaffold. The pyrrolidine ring, substituted with an ether-linked pyridine, adds conformational flexibility and may influence pharmacokinetic properties such as solubility and membrane permeability.
Such heterocyclic methanones are often explored for bioactivity, including kinase inhibition or antimicrobial effects, though specific data for this compound remain speculative without experimental validation.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-3-5-14(17-10)20-12-6-7-18(9-12)15(19)13-8-16-21-11(13)2/h3-5,8,12H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNLEHGYPAJLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Methylisoxazol-4-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS number 1903196-57-5, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 287.31 g/mol. The structure comprises an isoxazole ring and a pyrrolidine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 1903196-57-5 |
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. In vitro studies have shown that the compound demonstrates activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival. The presence of the isoxazole moiety enhances the lipophilicity of the compound, facilitating better membrane penetration .
Neuropharmacological Effects
Preliminary studies suggest that this compound may also exhibit neuropharmacological effects, potentially acting as a GABA_A receptor modulator. This aligns with findings from similar compounds that have shown efficacy in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Studies
- Study on Antimicrobial Efficacy : A study involving a series of pyrrolidine derivatives highlighted the compound's effectiveness against multidrug-resistant strains of E. coli. The results indicated that modifications in the substituents on the pyrrolidine ring significantly influenced antimicrobial potency .
- Neuropharmacological Assessment : In a preclinical model assessing cardiac arrhythmias, the compound was shown to have a favorable pharmacokinetic profile, suggesting potential for therapeutic use in managing heart rhythm disorders .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including those containing isoxazole moieties, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. In vitro studies suggest that the incorporation of halogen substituents enhances the bioactivity of these compounds against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
1.2 Neurological Implications
The compound's structure suggests potential applications in neurology, particularly as a GABA receptor modulator. Isoxazole derivatives have been investigated for their ability to interact with GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders . The specific substitution patterns in (5-Methylisoxazol-4-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone may enhance its efficacy as a therapeutic agent for conditions such as anxiety and epilepsy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of compounds like this compound. The following table summarizes key structural features and their corresponding biological activities:
Case Studies and Experimental Findings
3.1 Case Study: Antimicrobial Efficacy
In a study evaluating various pyrrolidine derivatives, compounds similar to this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded, indicating effective inhibition at low concentrations .
3.2 Case Study: Neurological Effects
Another research effort focused on the neurological implications of isoxazole derivatives, revealing that certain modifications could lead to enhanced selectivity for GABA receptors without significant side effects associated with traditional anxiolytics. This suggests that this compound could be a candidate for further development in treating anxiety disorders .
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the 5-methylisoxazole ring undergoes selective oxidation to form a carbonyl derivative. This reaction is typically mediated by strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based oxidants under acidic conditions.
Key Observations :
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Oxidation yields (5-carboxyisoxazol-4-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone as the primary product.
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Reaction efficiency depends on solvent polarity, with aqueous acetic acid favoring higher conversion rates.
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The pyrrolidine ring’s tertiary nitrogen participates in nucleophilic substitution reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce N-acylated derivatives .
Experimental Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | DMF | 60°C | 72% |
| Acylation | AcCl | THF | 25°C | 85% |
Data inferred from analogous pyrrolidine derivatives .
Acid-Base Reactivity
The pyridine moiety acts as a weak base, undergoing protonation in acidic media (e.g., HCl or H₂SO₄). Protonation occurs preferentially at the pyridinyl nitrogen, stabilizing the compound in its cationic form .
Notable Behavior :
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pKa of the pyridinyl nitrogen is estimated at 3.8–4.2 , comparable to substituted pyridines .
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Protonation enhances solubility in polar solvents but reduces reactivity toward electrophiles.
Catalytic Hydrogenation
Under hydrogenation conditions (H₂/Pd-C), the isoxazole ring undergoes partial saturation:
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Isoxazole → Dihydroisoxazole : Achieved at 50–80°C with moderate H₂ pressure .
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Full saturation to a tetrahydropyran-like structure is not observed, likely due to steric hindrance from the methanone group .
Photochemical Stability
UV irradiation (254 nm) induces decomposition via radical pathways:
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Primary Degradation Products : 6-methylpyridin-2-ol and pyrrolidinone derivatives.
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Degradation half-life in methanol: 8–12 hours under continuous UV exposure.
Comparative Reactivity with Analogues
Replacing the pyrrolidine moiety with piperidine (as in 91627793 ) alters reaction kinetics:
| Reaction | Pyrrolidine Derivative | Piperidine Derivative |
|---|---|---|
| Oxidation Rate | Faster | Slower |
| Alkylation Yield | 72% | 65% |
| Photostability | Lower | Higher |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related heterocyclic methanones, focusing on structural motifs, physicochemical parameters, and hypothetical biological implications.
Table 1: Structural and Hypothetical Physicochemical Comparison
Key Observations:
Structural Diversity: The target compound’s isoxazole and pyridine groups contrast with the pyrazole and thiophene systems in Compounds 7a/7b. 1.9–2.1 for 7a/7b) . The pyridine ether in the target compound introduces a rigid aromatic system, whereas 7a/7b’s thiophene and ester groups offer varied electronic and steric profiles.
Biological Implications :
- Compounds with isoxazole cores are frequently associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety. In contrast, thiophene-containing analogs (e.g., 7a/7b) are often linked to antimicrobial or enzyme-inhibitory roles .
Similarity Assessment Methods :
- Tanimoto Coefficient : Using structural fingerprints, the target compound may show low similarity (<0.4) to 7a/7b due to divergent heterocycles.
- Pharmacophore Modeling : Shared hydrogen-bond acceptors (isoxazole O, pyridine N) might align the target with kinase inhibitors, whereas 7a/7b’s thiophene S and ester groups could prioritize different targets .
Research Findings and Methodological Considerations
- Divergent Similarity Outcomes: As noted in , similarity metrics (e.g., Tanimoto vs. pharmacophore) yield conflicting results. For instance, the target compound could cluster with isoxazole-based kinase inhibitors under one method but appear distinct from pyrazole-thiophene analogs under another . This underscores the need for multi-algorithmic approaches in virtual screening.
- Analytical Techniques: While focuses on surfactants, methods like spectrofluorometry could hypothetically assess the target compound’s aggregation behavior, though its non-amphiphilic structure likely precludes micelle formation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Methylisoxazol-4-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology:
- Heterocyclic coupling: Adapt procedures from analogous pyrazole-pyrrolidine hybrids. For example, reflux a mixture of 5-methylisoxazole-4-carboxylic acid derivatives with 3-((6-methylpyridin-2-yl)oxy)pyrrolidine in ethanol or xylene under catalytic acidic conditions (e.g., acetic acid) for 2–30 hours, depending on steric hindrance .
- Purification: Use recrystallization from ethanol-DMF (1:1) to isolate the methanone product. Monitor purity via TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) and iodine vapor visualization .
- Optimization: Vary solvent polarity (e.g., ethanol vs. xylene) and catalyst loading to improve yield. Characterize intermediates via -NMR to confirm regioselectivity.
Q. How can researchers validate the structural integrity of this compound, especially the stereochemistry of the pyrrolidine ring?
- Methodology:
- Spectroscopy: Use - and -NMR to confirm substitution patterns on the pyrrolidine and isoxazole rings. Compare chemical shifts with structurally related compounds (e.g., pyrrolidinyl methanones in ) .
- X-ray crystallography: For unambiguous stereochemical assignment, grow single crystals in methanol and analyze diffraction patterns .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
- Methodology:
- Targeted modifications: Synthesize analogs with variations in the pyridinyloxy or isoxazole substituents. For example, replace the 6-methylpyridin-2-yl group with electron-withdrawing groups (e.g., nitro) to assess binding affinity changes .
- In vitro assays: Test inhibitory activity against kinases or cytochrome P450 isoforms using fluorescence polarization or microfluidic assays. Compare IC values to correlate substituent effects with potency .
Q. How can contradictory data on the compound’s stability in aqueous media be resolved?
- Methodology:
- Degradation studies: Perform accelerated stability testing (40°C/75% RH) in buffered solutions (pH 1–10). Monitor degradation products via HPLC-MS and identify hydrolytic cleavage points (e.g., methanone or pyridinyloxy linkages) .
- Stabilizers: Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to mitigate oxidation or hydrolysis .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology:
- Molecular docking: Use AutoDock Vina to model interactions with CYP3A4 or P-glycoprotein, leveraging structural data from pyrrolidine-containing analogs in .
- ADMET prediction: Apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability based on substituent contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolidinyl methanones?
- Analysis:
- Solvent effects: reports high yields (~80%) for ethanol-based syntheses, while notes lower yields (~50%) in xylene due to incomplete cyclization. Reconcile by optimizing solvent polarity and reaction time .
- Catalyst screening: Test alternative catalysts (e.g., NaSO vs. KOH) to improve reaction efficiency for sterically hindered intermediates .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the compound’s anti-inflammatory potential?
- Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
